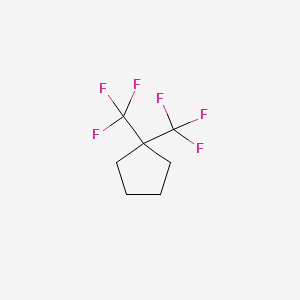
1,1-Bis(trifluoromethyl)-cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(trifluoromethyl)-cyclopentane is an organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trifluoromethyl)-cyclopentane typically involves the cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane under solvent-controlled, base-free conditions . The reaction proceeds smoothly, yielding the desired cyclopentane derivative in good to excellent yields. The choice of solvent plays a crucial role in determining the product, with different solvents leading to the formation of either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(trifluoromethyl)-cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: It can undergo cycloaddition reactions with alkenes and alkynes, forming cyclopropanes and pyrazolines.
Common Reagents and Conditions
Nucleophiles: Alcohols, phenols, and amines are commonly used nucleophiles in substitution reactions.
Major Products Formed
Substituted Derivatives: Substitution reactions yield various substituted derivatives, including isocyanates, carbamates, and ureas.
Cyclopropanes and Pyrazolines: Cycloaddition reactions yield bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines.
Applications De Recherche Scientifique
1,1-Bis(trifluoromethyl)-cyclopentane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,1-Bis(trifluoromethyl)-cyclopentane involves its interaction with various molecular targets and pathways. The compound can undergo regioselective [2 + 2] cyclization reactions, forming cyclobutenes and other cyclic structures . These reactions are facilitated by the electron-deficient nature of the trifluoromethyl groups, which enhance the compound’s reactivity towards nucleophiles and electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(trifluoromethyl)ethene: This compound shares the trifluoromethyl groups but differs in the ring structure, leading to different reactivity and applications.
1,1-Bis(trifluoromethyl)cyclopropane: Similar in structure but with a smaller ring, this compound exhibits different chemical properties and reactivity.
Uniqueness
1,1-Bis(trifluoromethyl)-cyclopentane is unique due to its larger ring size, which provides greater flexibility and stability compared to smaller ring analogs
Propriétés
IUPAC Name |
1,1-bis(trifluoromethyl)cyclopentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6/c8-6(9,10)5(7(11,12)13)3-1-2-4-5/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIMSWITZOPHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
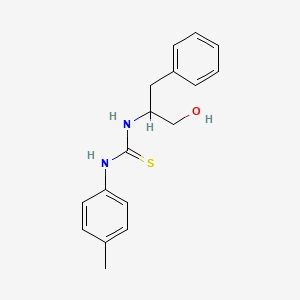
![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone](/img/structure/B2953078.png)
![ethyl 3-(4-chlorophenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953080.png)
![3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide](/img/structure/B2953081.png)
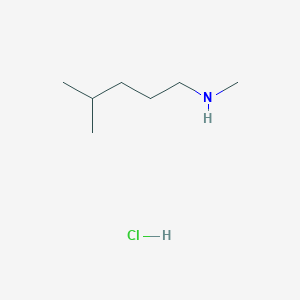

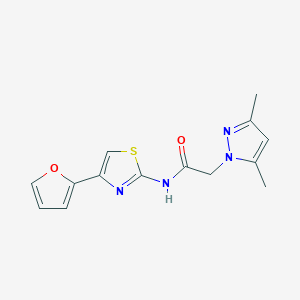
![N-[(4-methoxyphenyl)methyl]-6-[6-({1-[(3-methoxypropyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2953089.png)
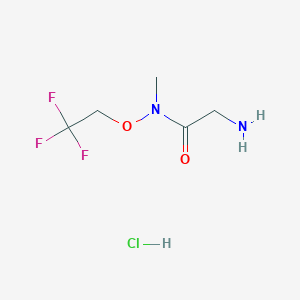
![N'-(3,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2953092.png)

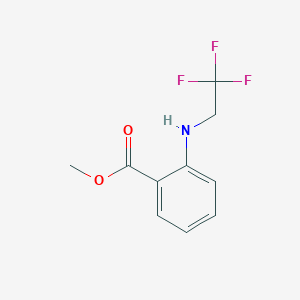
![1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone](/img/structure/B2953097.png)

